N-[2-(3-Fluorophenyl)ethyl]dodecanamide
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Description
Scientific Research Applications
Chromatographic Analysis
An analytical method involving alumina column chromatography was developed to separate N, N-bis (2-hydroxyethyl) dodecanamide and N-(2-hydroxyethyl) dodecanamide in mixtures with dodecyl poly (oxyethylene) ethers. The study highlighted the retention time changes and elution behavior of these compounds, which could be significant for the objective analysis of similar amide compounds in mixtures (Yoshimura & Sugiyama, 1991).
Nuclear Reprocessing
In the field of nuclear reprocessing, N,N-dialkylamides, including dodecanamides with ethyl and butyl groups, were synthesized to investigate their selectivity and capability in extracting Th(IV) from acidic nitrate media. The study found that the distribution ratios of Th(IV) with these amides in kerosene decrease with the increase of the alkyl chain length, likely due to steric hindrance, which is critical for understanding the efficiency of such amides in nuclear reprocessing applications (Yu et al., 2003).
Antiproliferative Agents
A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by techniques such as 1H NMR and LC-MS, showed significant antiproliferation effects, highlighting the potential of structurally similar compounds like N-[2-(3-Fluorophenyl)ethyl]dodecanamide in cancer research (Pawar et al., 2018).
Hydrogen Bonding Interaction
The study of fluorescent hosts bearing an aromatic amide unit, such as 2-dodecanamido-4-methyl-N-[4-(dimethylamino)phenyl]quinoline-7-carboxamide, revealed anomalous fluorescence due to an intramolecular charge-transfer (ICT) process. This finding underscores the role of hydrogen bonding in modulating the photophysical properties of compounds, which could be relevant for designing fluorescence-based sensors and probes involving amide groups similar to N-[2-(3-Fluorophenyl)ethyl]dodecanamide (Araki et al., 1998).
Corrosion Inhibition
In the context of corrosion science, a novel cationic surfactant, N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide, demonstrated significant corrosion inhibiting effects against carbon steel in an acidic solution. This study highlights the potential application of similar amide compounds, including N-[2-(3-Fluorophenyl)ethyl]dodecanamide, in developing corrosion inhibitors for industrial applications (Hegazy et al., 2013).
properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]dodecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLFIDZHVSOSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661977 |
Source
|
Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenethyl)dodecanamide | |
CAS RN |
914381-27-4 |
Source
|
Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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